molecular formula C12H13BrN4O2S B2477839 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2319783-11-2

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2477839
CAS No.: 2319783-11-2
M. Wt: 357.23
InChI Key: QFOYCIFDMQRRKZ-UHFFFAOYSA-N
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Description

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of azetidine, triazole, and bromobenzenesulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors

    Synthesis of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amines with halogenated compounds under basic conditions.

    Introduction of Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via sulfonylation reactions using bromobenzenesulfonyl chloride and a suitable base.

    Formation of Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is unique due to its combination of azetidine, triazole, and bromobenzenesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYCIFDMQRRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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